Dolichotheline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

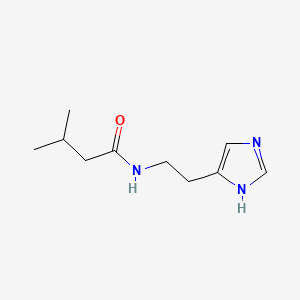

Dolichotheline is a fatty amide.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Dolichotheline has shown potential in various pharmacological contexts:

- Antitumor Activity : Research indicates that this compound exhibits significant antitumor properties. In studies involving P388 lymphocytic leukemia in mice, this compound's ability to induce apoptosis in cancer cells was noted, suggesting its potential as an anticancer agent .

- Anti-inflammatory Effects : Recent studies have suggested that this compound may play a role in modulating inflammatory responses. Its effects on the intestinal microbiome indicate that it could influence gut health and systemic inflammation, making it a candidate for further investigation in inflammatory diseases .

- Biosynthetic Pathways : this compound serves as a precursor for synthesizing other biologically active compounds. Its biosynthetic pathways have been explored to understand how it can be utilized to produce novel alkaloids with enhanced therapeutic properties .

Microbiological Applications

This compound's interaction with microorganisms has been a focal point of research:

- Impact on Gut Microbiota : Studies have shown that this compound can affect the composition of gut microbiota, which is crucial for maintaining health and preventing diseases. The modulation of beneficial bacteria and reduction of harmful pathogens have been observed, indicating its potential as a probiotic agent .

- Metabolic Profiles : Research into the metabolic profiles influenced by this compound has revealed its role in altering metabolic pathways associated with amino acids and organic acids, which are vital for various physiological processes .

Agricultural Applications

In agriculture, this compound's properties can be leveraged for crop protection and enhancement:

- Natural Pesticide : Preliminary studies suggest that this compound may possess insecticidal properties, making it a candidate for developing natural pesticides. Its efficacy against specific pests could reduce reliance on synthetic chemicals, promoting sustainable agricultural practices .

- Soil Health Improvement : The compound’s influence on soil microbiota can enhance nutrient availability and soil fertility, contributing to better crop yields. This aspect requires further exploration to establish practical applications in agronomy .

Case Study 1: Antitumor Efficacy

A study investigating the antitumor effects of this compound demonstrated significant tumor reduction in mice models. The mechanism was linked to the compound's ability to induce apoptosis through specific signaling pathways involved in cell death.

Case Study 2: Microbiome Modulation

Research involving dietary interventions highlighted how this compound altered the gut microbiome composition in pigs. The results indicated a shift towards beneficial microbial populations, suggesting potential applications in animal feed formulations aimed at improving gut health.

Data Table: Summary of Applications

| Application Area | Specific Use | Findings/Observations |

|---|---|---|

| Pharmacology | Antitumor agent | Induces apoptosis in cancer cells |

| Anti-inflammatory | Modulates gut health and systemic inflammation | |

| Microbiology | Gut microbiota modulation | Alters composition favorably towards beneficial bacteria |

| Agriculture | Natural pesticide | Potential insecticidal properties against specific pests |

| Soil health improvement | Enhances nutrient availability and promotes fertility |

Propiedades

Número CAS |

23100-08-5 |

|---|---|

Fórmula molecular |

C10H17N3O |

Peso molecular |

195.26 g/mol |

Nombre IUPAC |

N-[2-(1H-imidazol-5-yl)ethyl]-3-methylbutanamide |

InChI |

InChI=1S/C10H17N3O/c1-8(2)5-10(14)12-4-3-9-6-11-7-13-9/h6-8H,3-5H2,1-2H3,(H,11,13)(H,12,14) |

Clave InChI |

IYVCRLBHSDTDKL-UHFFFAOYSA-N |

SMILES |

CC(C)CC(=O)NCCC1=CN=CN1 |

SMILES canónico |

CC(C)CC(=O)NCCC1=CN=CN1 |

Key on ui other cas no. |

23100-08-5 |

Sinónimos |

dolichotheline N-isovalerylhistamine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.